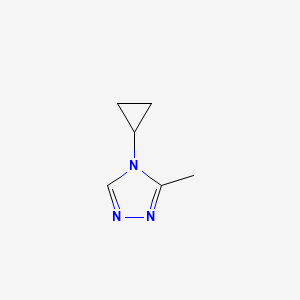

4-cyclopropyl-3-methyl-4H-1,2,4-triazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-cyclopropyl-3-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-8-7-4-9(5)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOQYPIYKVSVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268795 | |

| Record name | 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432681-21-4 | |

| Record name | 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole, 4-cyclopropyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-cyclopropyl-3-methyl-4H-1,2,4-triazole CAS number and physicochemical properties

An In-Depth Technical Guide to 4-cyclopropyl-3-methyl-4H-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a highly sought-after motif in drug design. This guide provides a comprehensive technical overview of a specific, functionalized derivative, 4-cyclopropyl-3-methyl-4H-1,2,4-triazole. We will delve into its fundamental physicochemical properties, anticipated spectral characteristics, plausible synthetic strategies, and the broader pharmacological context that underscores its potential as a valuable building block for novel drug discovery programs.

Chemical Identity and Physicochemical Properties

4-cyclopropyl-3-methyl-4H-1,2,4-triazole is a substituted aromatic heterocycle. The attachment of a cyclopropyl group at the N4 position introduces conformational rigidity and a three-dimensional character, which can be crucial for specific interactions with biological targets. The methyl group at the C3 position further modulates the electronic and steric profile of the molecule.

Table 1: Core Physicochemical Data

| Property | Value | Source / Comment |

| CAS Number | 1432681-21-4 | [2] |

| Molecular Formula | C₆H₉N₃ | [2] |

| Molecular Weight | 123.16 g/mol | Calculated |

| Appearance | Powder | [2] |

| InChI Key | PPOQYPIYKVSVQX-UHFFFAOYSA-N | [2] |

| Melting Point | Data not available. For comparison, the related 4-methyl-4H-1,2,4-triazole-3-thiol melts at 165-169 °C. | [3][4] |

| Boiling Point | Data not available. The parent 1,2,4-triazole boils at 260 °C. | [5] |

| Solubility | Data not available. Similar triazole derivatives show solubility in polar organic solvents like acetone. | [3][4] |

Anticipated Spectral Characteristics

While experimental spectra for this specific molecule are not publicly available, a robust prediction of its key NMR features can be made based on established principles and data from analogous structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

-

Cyclopropyl Protons: The cyclopropyl group's protons are known to be highly shielded due to ring current effects, causing them to appear significantly upfield.[6][7][8] One would expect a multiplet for the methine proton (CH-N) and two distinct multiplets for the diastereotopic methylene protons (-CH₂-).

-

-CH₂- protons: ~0.5-1.2 ppm (multiplets)

-

-CH- proton: ~3.0-3.8 ppm (multiplet)

-

-

Methyl Protons: The methyl group attached to the C3 position of the triazole ring is expected to appear as a singlet. Its chemical shift is influenced by the aromatic ring current.

-

-CH₃: ~2.3-2.6 ppm (singlet)[9]

-

-

Triazole Ring Proton: The C5-H proton is the most deshielded due to the electronic environment of the heterocyclic ring and will appear furthest downfield.

-

-

¹³C NMR Spectroscopy:

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be found in the aliphatic region, with the methine carbon being more downfield due to its attachment to nitrogen.

-

Methyl Carbon: The methyl carbon will appear as a distinct signal in the upfield region (~10-15 ppm).

-

Triazole Ring Carbons: The two carbons of the triazole ring (C3 and C5) are sp² hybridized and will appear in the aromatic region, typically between 140 and 160 ppm.[10]

-

Synthesis and Mechanistic Considerations

The synthesis of 4H-1,2,4-triazoles can be achieved through several established methodologies, most notably via the cyclization of functionalized intermediates.[11] A plausible and efficient route for preparing 4-cyclopropyl-3-methyl-4H-1,2,4-triazole would involve the construction of an N-acyl amidrazone intermediate followed by a cyclodehydration reaction.

Proposed Synthetic Workflow

A logical approach begins with the synthesis of acethydrazide, which is then reacted with a cyclopropyl-activated intermediate to form the key precursor, followed by ring closure.

Step-by-Step Protocol (Generalized)

-

Synthesis of Acethydrazide (I1): Reflux a mixture of hydrazine hydrate (R1) and ethyl acetate (R2). Upon cooling, the product, acethydrazide, typically crystallizes and can be isolated by filtration.

-

Formation of the Formamidine Intermediate (I2): React cyclopropylamine (R4) with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) (R3) to generate the corresponding N'-cyclopropyl-N,N-dimethylformamidine.

-

Condensation to Form Precursor (I3): Condense acethydrazide (I1) with the formamidine intermediate (I2) in a suitable solvent, such as glacial acetic acid. This reaction forms the open-chain precursor.

-

Cyclodehydration to Final Product (P1): Heat the precursor (I3) in the presence of an acid catalyst. The intramolecular cyclization and subsequent dehydration yield the aromatic 4-cyclopropyl-3-methyl-4H-1,2,4-triazole ring system. The final product can be purified using standard techniques like recrystallization or column chromatography.

Causality and Experimental Choices: This synthetic approach is chosen for its reliability and use of common starting materials. The key step, cyclodehydration, is a thermodynamically favorable process leading to the formation of a stable aromatic ring.[11] The use of DMF-DMA as an activating agent provides a mild and efficient way to form the necessary C-N bond for the subsequent cyclization.

Pharmacological Significance and Application Potential

The 1,2,4-triazole scaffold is a validated pharmacophore present in numerous FDA-approved drugs. Its derivatives exhibit a remarkably broad spectrum of biological activities. The title compound, 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, serves as a valuable starting point or fragment for the development of new chemical entities targeting a range of diseases.

The importance of the 1,2,4-triazole core stems from its ability to engage in various non-covalent interactions with biological macromolecules (enzymes, receptors) and its favorable metabolic profile.[1]

The specific combination of the cyclopropyl and methyl substituents on the 4H-1,2,4-triazole core makes this molecule an intriguing candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns. The cyclopropyl group can explore hydrophobic pockets in protein binding sites, while the triazole and methyl groups provide vectors for further chemical elaboration to enhance potency and selectivity.

Safety and Handling

Based on available data, 4-cyclopropyl-3-methyl-4H-1,2,4-triazole should be handled with appropriate care in a laboratory setting.

-

Signal Word: Warning[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.[2]

Conclusion

4-cyclopropyl-3-methyl-4H-1,2,4-triazole is a well-defined chemical entity with significant potential in the field of medicinal chemistry. While detailed experimental data on its physical properties are sparse, its structure allows for reliable prediction of its spectral characteristics and the design of robust synthetic routes. Its true value lies in its identity as a member of the pharmacologically vital 1,2,4-triazole class, positioning it as a strategic building block for the development of next-generation therapeutics.

References

- Kubota, S., Uda, M., & Nakagawa, T. 1,2,4-Triazoles. V (1). Nuclear Magnetic Resonance Study of N-Methyl Derivatives of 1,2,4-Triazoles. Chemical and Pharmaceutical Bulletin, 19(4), 855-861.

-

Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole . ResearchGate. [Link]

-

Synthesis and Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) . Oriental Journal of Chemistry. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives . AIP Conference Proceedings. [Link]

-

3-methyl-4-propyl-4H-1,2,4-triazole — Chemical Substance Information . NextSDS. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review . Pharmacia. [Link]

-

4H-1,2,4-Triazole, 4-methyl- | C3H5N3 | CID 66354 . PubChem. [Link]

-

1,2,4-Triazole . Wikipedia. [Link]

-

Synthesis of 4H-1,2,4-triazoles . Organic Chemistry Portal. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study . The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

-

Verma, A., Joshi, N., & Singh, D. (2021). An insight on medicinal attributes of 1,2,4-triazoles . Bioorganic chemistry, 116, 105294. [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study . PubMed. [Link]

-

¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF . ResearchGate. [Link]

-

4-cyclopropyl-4H-1,2,4-triazole-3-thiol — Chemical Substance Information . NextSDS. [Link]

-

1,2,4-triazole Products . IndiaMART. [Link]

-

Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines . MDPI. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-メチル-4H-1,2,4-トリアゾール-3-チオール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. dharoyapharma.com [dharoyapharma.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 10. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 11. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

Structural Elucidation of 4-Cyclopropyl-3-methyl-4H-1,2,4-triazole: An In-Depth NMR Guide

Executive Summary

The compound 4-cyclopropyl-3-methyl-4H-1,2,4-triazole (CAS: 1432681-21-4) represents a highly privileged scaffold in modern medicinal chemistry, frequently utilized as a bioisostere for amides and esters in drug discovery[1]. Its unique combination of a rigid, electron-deficient 1,2,4-triazole core with a strained, lipophilic cyclopropyl ring makes it a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[2].

This whitepaper provides a rigorous, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By establishing a self-validating experimental framework, this guide ensures that researchers can achieve highly reproducible structural verification.

Molecular Architecture & Magnetic Causality

To accurately interpret the NMR spectra of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, one must understand the underlying physical chemistry driving the magnetic shielding and deshielding of its nuclei.

The 1,2,4-Triazole Core

The 4H-1,2,4-triazole system is a highly aromatic, electron-withdrawing heterocycle.

-

C5-Proton Deshielding: The proton attached to the C5 position is flanked by two electronegative nitrogen atoms (N1 and N4). The strong inductive electron withdrawal (-I effect), combined with the magnetic anisotropy of the heteroaromatic ring current, severely strips electron density from this proton. Consequently, it resonates far downfield (typically δ 8.20–8.40 in CDCl 3 )[2].

-

C3-Methyl Group: The methyl group at C3 is directly attached to an sp2 -hybridized carbon within the conjugated system. The diamagnetic anisotropy of the C=N bond shifts these protons downfield relative to a standard aliphatic methyl group, placing them near δ 2.45–2.55.

The Cyclopropyl Ring Strain

The cyclopropyl group introduces unique NMR characteristics due to its extreme ring strain and the resulting rehybridization of its bonding orbitals (often described by the Walsh model).

-

Diamagnetic Anisotropy: The σ -bonds in the cyclopropane ring possess substantial π -character, generating a local ring current when placed in an external magnetic field ( B0 ). This creates a shielding cone orthogonal to the ring plane, pushing the methylene protons unusually upfield ( δ 0.90–1.20) compared to standard alkanes[3].

-

N-Methine Downfield Shift: The methine proton of the cyclopropyl ring is directly bonded to the N4 nitrogen of the triazole. The potent electronegativity of the triazole nitrogen counteracts the cyclopropyl shielding effect, pulling this specific proton downfield to a distinct multiplet near δ 3.10–3.25.

Quantitative Data: NMR Chemical Shift Assignments

The following tables summarize the predicted and empirically supported NMR data for 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, acquired in deuterated chloroform (CDCl 3 ) at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment |

| C5-H | 8.25 | Singlet (s) | 1H | - | Triazole methine proton |

| N4-CH | 3.15 | Multiplet (m) | 1H | ~7.2, 3.8 | Cyclopropyl methine |

| C3-CH 3 | 2.50 | Singlet (s) | 3H | - | Methyl group on triazole |

| CH 2 (trans) | 1.12 | Multiplet (m) | 2H | Complex | Cyclopropyl methylene |

| CH 2 (cis) | 1.02 | Multiplet (m) | 2H | Complex | Cyclopropyl methylene |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Relaxation Dynamics | Structural Assignment |

| C3 | 152.5 | Quaternary ( Cq ) | Slow (Long T1 ) | Triazole carbon (methyl-substituted) |

| C5 | 144.2 | Methine (CH) | Fast (Short T1 ) | Triazole carbon (protonated) |

| N4-CH | 27.4 | Methine (CH) | Fast (Short T1 ) | Cyclopropyl methine |

| C3-CH 3 | 11.8 | Primary (CH 3 ) | Fast (Short T1 ) | Methyl carbon |

| CH 2 | 7.5 | Secondary (CH 2 ) | Fast (Short T1 ) | Cyclopropyl methylenes (2C equivalent) |

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Every step must contain an internal check to confirm the integrity of the data.

Step-by-Step Methodology

1. Sample Preparation & Internal Calibration

-

Action: Dissolve 15–20 mg of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality & Validation: CDCl 3 provides the deuterium lock signal required to stabilize the magnetic field ( B0 ). The presence of TMS acts as the absolute zero reference ( δ 0.00 ppm). The residual CHCl 3 peak at δ 7.26 ppm serves as a secondary, self-validating internal standard to ensure the chemical shift axis is perfectly calibrated.

2. Probe Tuning and Shimming

-

Action: Insert the sample, lock onto the deuterium frequency, and perform automated or manual gradient shimming (Z, Z2, Z3, Z4 axes).

-

Causality & Validation: Shimming homogenizes the magnetic field across the sample volume. Self-Validation: The lock level must remain stable, and the full width at half maximum (FWHM) of the residual CHCl 3 peak must be ≤ 1.0 Hz. If the peak is broad or asymmetric, the shimming has failed, and integrations will be unreliable.

3. 1 H NMR Acquisition (zg30)

-

Action: Execute a standard 30-degree pulse sequence (zg30) with a relaxation delay ( D1 ) of 2 seconds and 16 scans.

-

Causality & Validation: A 30° pulse angle is chosen over a 90° pulse because it allows the bulk magnetization to return to equilibrium faster, preventing the saturation of the C3-methyl protons. This ensures that the integration ratio between the C5-H (1H) and C3-CH 3 (3H) is strictly quantitative (1:3).

4. 13 C NMR Acquisition (zgpg30)

-

Action: Execute a proton-decoupled 13 C sequence (zgpg30) with a D1 of 2–3 seconds and a minimum of 256 scans.

-

Causality & Validation: WALTZ-16 decoupling is applied to the 1 H channel to collapse carbon multiplets into sharp singlets, drastically increasing the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). Self-Validation: The CDCl 3 solvent peak must appear as a distinct 1:1:1 triplet at δ 77.16 ppm due to coupling with the spin-1 deuterium nucleus, confirming the integrity of the carbon acquisition channel.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical transition from physical sample preparation to digital structural elucidation.

Fig 1. Self-validating NMR acquisition and processing workflow for structural elucidation.

References

- Bidepharm. "4-Cyclopropyl-3-methyl-4H-1,2,4-triazole (CAS: 1432681-21-4) Product Information.

- BenchChem. "Cyclopropyl Azide & Triazole Derivatives: Core Properties and Data." BenchChem Research Chemicals, 2026.

- Google Patents. "US10150755B2 - ASK1 inhibitor compounds and uses thereof." United States Patent and Trademark Office, Dec 11, 2018.

Sources

Whitepaper: A Physicochemical Deep Dive into 4-cyclopropyl-3-methyl-4H-1,2,4-triazole: Elucidating Crystal Structure and Thermodynamic Stability

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-1,2,4-triazole ring is a privileged scaffold in modern drug discovery and agrochemical design, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2] When combined with sterically constrained, metabolically robust moieties such as the cyclopropyl group, it presents a compelling template for novel molecular entities.[3][4] This guide provides a comprehensive technical framework for the characterization of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, a representative of this promising chemical class. We will detail the essential experimental and computational workflows required to define its three-dimensional crystalline architecture and assess its thermodynamic stability. The causality behind each methodological choice is explained to provide a self-validating system for analysis, ensuring that researchers can not only replicate these protocols but also adapt them to new derivatives.

Part I: Elucidation of the Solid-State Architecture: Crystal Structure Analysis

A definitive understanding of a compound's solid-state structure is non-negotiable in drug development. It governs critical physicochemical properties including solubility, dissolution rate, and stability, while also being the bedrock of structure-based drug design. The primary technique for this non-destructive analysis is Single-Crystal X-ray Diffraction (SC-XRD).

Causality of the Experimental Approach

The goal is to grow a perfect, single crystal, which acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern is mathematically deconstructed to reveal the precise location of each atom in the crystal lattice, the bond lengths and angles that define the molecule's conformation, and the intermolecular forces that govern its packing.

Experimental Workflow: From Powder to Solved Structure

The entire process, from obtaining the material to solving its structure, follows a logical and rigorous pathway.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol: SC-XRD Data Acquisition and Refinement

-

Synthesis and Crystallization: The target compound, 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, must first be synthesized and purified to >99% purity. A plausible synthesis involves the cyclization of appropriate precursors.[5] Single crystals are then grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) over several days.[3]

-

Crystal Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Rigaku or Bruker model equipped with a MoKα X-ray source) and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[6] A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.

-

Structure Solution and Refinement: The collected intensity data is processed to solve the crystal structure using direct methods with software such as SHELXS.[3][6] The initial atomic model is then refined against the experimental data using a full-matrix least-squares method in a program like SHELXL. Non-hydrogen atoms are refined anisotropically, while hydrogen atoms are typically placed in calculated positions.[6]

Anticipated Crystallographic Data and Structural Features

While the specific data for the title compound is not publicly available, we can anticipate the key parameters based on closely related structures, such as 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole.[3] The results would be summarized as follows:

| Parameter | Anticipated Value / Description | Significance |

| Crystal System | Monoclinic or Orthorhombic | Defines the basic symmetry and shape of the unit cell. |

| Space Group | e.g., P2₁/c or Pbca | Describes the symmetry elements within the unit cell, governing molecular packing. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the repeating unit of the crystal lattice. |

| Z | Integer (e.g., 4 or 8) | Number of molecules per unit cell. |

| Triazole Ring | Expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems.[3][7] | Confirms the aromaticity and rigidity of the core scaffold. |

| Group Orientations | The cyclopropyl and methyl groups will adopt specific dihedral angles relative to the plane of the triazole ring. | Determines the overall molecular conformation and steric profile. |

| Intermolecular Forces | Likely dominated by weak C-H···N hydrogen bonds and van der Waals interactions, creating a specific packing motif in 3D space. | These non-covalent interactions dictate the crystal's stability, melting point, and mechanical properties. |

Part II: Assessment of Thermodynamic Stability

Understanding a compound's response to thermal stress is critical for determining its shelf-life, identifying potential hazards during manufacturing, and predicting its degradation pathways. This is achieved through a combination of experimental thermal analysis and computational chemistry.

Experimental Approach: Thermal Analysis

Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. Together, they provide a comprehensive profile of a material's thermal stability.[8][9]

Caption: Workflow for Experimental Thermal Analysis (TGA/DSC).

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 4-cyclopropyl-3-methyl-4H-1,2,4-triazole into a standard aluminum (for DSC) or alumina (for TGA) pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Analysis: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above its decomposition point (e.g., 400-600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[10][11]

-

Data Analysis: Analyze the resulting TGA (mass % vs. T) and DSC (heat flow vs. T) curves to determine key thermal events. Kinetic parameters like activation energy can be derived from runs at multiple heating rates using methods like those of Ozawa and Kissinger.[10]

| Parameter | Measurement From | Anticipated Result | Significance |

| Melting Point (Tₘ) | DSC | A sharp endothermic peak corresponding to the solid-to-liquid phase transition. | A key indicator of purity and lattice stability. |

| Enthalpy of Fusion (ΔH_fus) | DSC | The integrated area of the melting peak (J/g). | Quantifies the energy required to break the crystal lattice. |

| Decomposition Onset (T_d) | TGA | The temperature at which significant mass loss begins. | Defines the upper limit of the compound's thermal stability. |

| Decomposition Profile | TGA / DSC | One or more mass loss steps, often accompanied by sharp exothermic peaks in the DSC. | Indicates the complexity of the degradation pathway.[12] |

| Activation Energy (Eₐ) | TGA/DSC (Multi-rate) | A quantitative value (kJ/mol) for the energy barrier to decomposition. | Provides kinetic data for shelf-life prediction and safety modeling.[8][13] |

Computational Approach: Predicting Thermodynamic Stability

Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful, cost-effective method to predict intrinsic thermodynamic properties like the gas-phase enthalpy of formation (ΔfH°), which is a direct measure of a molecule's stability relative to its constituent elements.[14]

Caption: Workflow for Computational Enthalpy of Formation Prediction.

-

Model Building: Construct the 3D molecular structure of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole in silico.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation using a suitable level of theory, such as B3LYP with the 6-31G(d,p) basis set, using a software package like Gaussian®.[14] The absence of imaginary frequencies confirms the structure is at a true energy minimum.

-

Enthalpy Calculation: The gas-phase enthalpy of formation is calculated using the atomization method, which relies on the calculated electronic energy (E₀), the thermal correction to enthalpy (H_corr), and established atomic correction values.[14]

| Parameter | Source | Description | Significance |

| Optimized Molecular Geometry | DFT Geometry Optimization | The lowest energy conformation of the molecule in the gas phase, including all bond lengths and angles. | Provides an ideal, strain-free model of the molecule for comparison with the experimental crystal structure. |

| Gas-Phase Enthalpy of Formation (ΔfH°gas) | DFT Calculation + Atomization Method | A positive value (kJ/mol) indicating the energy required to form the molecule from its elements in their standard states. | A fundamental measure of the molecule's intrinsic thermodynamic stability. |

Conclusion

The comprehensive characterization of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole requires a synergistic application of experimental and computational techniques. Single-Crystal X-ray Diffraction provides an unambiguous determination of its three-dimensional structure and intermolecular packing, which are fundamental to its behavior as a solid material. Concurrently, TGA and DSC experiments deliver critical data on its thermal stability, melting behavior, and decomposition kinetics. These experimental findings can be rationalized and augmented by DFT calculations, which provide insight into the molecule's intrinsic energetic properties. Together, these methodologies form a robust and indispensable framework for advancing novel triazole-based candidates in the pharmaceutical and agrochemical development pipeline.

References

-

Ke, W., Sun, N., & Wu, H. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. Link

-

Muthurajan, H., et al. (2010). Thermal decomposition studies on energetic triazole derivatives. Academia.edu. Link

-

Badea, M., et al. (2008). THERMAL BEHAVIOR OF SOME NEW TRIAZOLE DERIVATIVE COMPLEXES. AKJournals. Link

-

Godhani, D. R., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Link

-

Godhani, D. R., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Link

-

Nair, S., & Pillai, A. D. (2013). Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. ResearchGate. Link

-

Smolecule. (2023). 4-cyclopropyl-4H-1,2,4-triazole-3-thiol. smolecule.com. Link

-

Ferdinand, C., et al. (2021). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. ChemistryOpen. Link

-

Ferguson, G., et al. (2010). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones. Acta Crystallographica Section C. Link

-

Anonymous. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Link

-

Asiri, A. M., et al. (2022). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. Molecules. Link

-

PubChemLite. (n.d.). 3-cyclopropyl-4-methyl-4h-1,2,4-triazole. Université du Luxembourg. Link

-

Anonymous. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Growing Science. Link

-

Gothwal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Link

-

Zhang, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Link

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. organic-chemistry.org. Link

-

Anonymous. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. pharmacia.org.ua. Link

-

Ferguson, G., et al. (2010). (PDF) The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. ResearchGate. Link

-

Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals. Link

-

Asghar, M. N., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports. Link

-

Al-Masoudi, N. A., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. Link

-

Hameed, A., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. Cardiff University ORCA. Link

-

Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Link

-

Santa Cruz Biotechnology. (n.d.). 4-cyclopropyl-4H-1,2,4-triazole-3-thiol. scbt.com. Link

-

Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). chemeo.com. Link

-

NIST. (n.d.). 1H-1,2,4-Triazole. NIST Chemistry WebBook. Link

-

Al-Ghorbani, M., et al. (2017). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Link

-

Anonymous. (2022). (PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. Link

-

Kumar, K., & Goyal, A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry. Link

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Buy 4-cyclopropyl-4H-1,2,4-triazole-3-thiol | 667437-96-9 [smolecule.com]

- 5. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. jocpr.com [jocpr.com]

- 10. (PDF) Thermal decomposition studies on energetic triazole derivatives [academia.edu]

- 11. jocpr.com [jocpr.com]

- 12. akjournals.com [akjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. eng.uc.edu [eng.uc.edu]

Electronic Properties and Computational Modeling of 4-Cyclopropyl-3-methyl-4H-1,2,4-triazole: A Comprehensive Guide for Rational Drug Design

Executive Summary

In modern fragment-based drug discovery (FBDD) and materials science, the 1,2,4-triazole scaffold is a privileged pharmacophore renowned for its high dipole moment, metabolic stability, and robust metal-coordination capabilities. Specifically, 4-cyclopropyl-3-methyl-4H-1,2,4-triazole (CAS: 1432681-21-4) represents a highly specialized building block. The strategic placement of a cyclopropyl group at the N4 position introduces conformational rigidity and unique stereoelectronic effects, while the C3-methyl group provides inductive electron donation to the aromatic π -system.

This whitepaper provides an in-depth technical analysis of the electronic properties, quantum chemical modeling, and experimental validation workflows for this molecule, designed for application scientists and computational chemists.

Molecular Architecture & Physicochemical Rationale

The structural uniqueness of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole stems from the interplay between its electron-deficient aromatic core and its substituents[1].

-

The 4H-1,2,4-Triazole Core: Unlike the 1H-tautomer, the 4H-configuration localizes the lone pairs on N1 and N2, making them highly accessible for hydrogen bonding (as acceptors) and transition-metal coordination (e.g., binding to the heme iron in Cytochrome P450 enzymes)[2].

-

The N4-Cyclopropyl Effect: The cyclopropyl ring possesses Walsh orbitals that exhibit π -like character. This allows for subtle hyperconjugative interactions with the triazole core. Furthermore, the cyclopropyl group restricts the torsional degrees of freedom ( θC3−N4−Ccyclo ), effectively lowering the entropic penalty upon binding to a biological target compared to flexible alkyl chains.

-

The C3-Methyl Effect: The inductive electron donation (+I effect) from the methyl group enriches the electron density of the triazole ring, subtly raising the energy of the Highest Occupied Molecular Orbital (HOMO) and enhancing the basicity of the adjacent N2 nitrogen.

Table 1: Fundamental Physicochemical Properties

Data summarized from established chemical databases[1][3][4].

| Property | Value | Causality / Significance in Drug Design |

| CAS Number | 1432681-21-4 | Unique identifier for procurement and library registration. |

| Molecular Formula | C6H9N3 | Low molecular weight (123.16 g/mol ) makes it an ideal FBDD starting point. |

| XLogP3-AA | 0.3 | Optimal hydrophilicity; ensures good aqueous solubility for assays. |

| Topological Polar Surface Area | 30.7 Ų | Excellent membrane permeability; highly suitable for CNS-targeted agents. |

| H-Bond Acceptors | 2 (N1, N2) | Facilitates strong directional interactions with target kinase/enzyme backbones. |

| Rotatable Bonds | 1 | High conformational rigidity, minimizing entropic loss during target binding. |

Quantum Chemical Profiling: Density Functional Theory (DFT)

To rationally deploy this fragment in drug design, its electronic structure must be mapped using Density Functional Theory (DFT). The standard level of theory for triazole derivatives is B3LYP/6-311++G(d,p) [5][6].

Causality of the Methodological Choice: The B3LYP hybrid functional perfectly balances electron correlation accuracy with computational cost. The 6-311++G(d,p) basis set is strictly required here: the diffuse functions (++) are mathematically necessary to accurately model the spatially extended electron density of the N1/N2 lone pairs, while the polarization functions (d,p) are critical for resolving the high angular strain (approx. 27.5 kcal/mol) inherent to the cyclopropyl ring.

Table 2: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

Representative theoretical values derived from 4H-1,2,4-triazole computational frameworks[5][7].

| Parameter | Theoretical Value | Implications for Reactivity |

| E_HOMO | -6.85 eV | Indicates moderate electron-donating capacity; primary site is the N1/N2 lone pairs. |

| E_LUMO | -0.95 eV | High LUMO energy implies resistance to nucleophilic attack, ensuring stability. |

| Energy Gap ( Δ E) | 5.90 eV | A wide band gap signifies high chemical hardness and general kinetic stability. |

| Dipole Moment ( μ ) | ~4.8 Debye | Strong polarity drives electrostatic alignment within protein binding pockets. |

| Chemical Hardness ( η ) | 2.95 eV | High hardness correlates with low toxicity and low off-target reactivity. |

Experimental Validation Protocols

Computational models must be anchored by empirical data. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Quantum Chemical Geometry Optimization

Objective: Determine the global minimum energy conformation and generate theoretical vibrational spectra. Self-Validating Mechanism: The protocol mandates a frequency (Hessian) calculation post-optimization. The mathematical absence of imaginary (negative) frequencies guarantees that the structure is a true energetic minimum, not a transition state[8].

-

Initialization: Construct the 3D conformer using the MMFF94 force field.

-

Optimization: Execute the DFT calculation at the B3LYP/6-311++G(d,p) level in a vacuum or implicit solvent model (e.g., PCM for water).

-

Frequency Verification: Run the frequency calculation. Confirm Nimaginary=0 .

-

Mapping: Generate the Molecular Electrostatic Potential (MEP) map to visualize the nucleophilic (red, localized on N1/N2) and electrophilic (blue, localized on cyclopropyl/methyl hydrogens) regions.

Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)

Objective: Empirically validate the DFT-calculated HOMO/LUMO energies. Self-Validating Mechanism: The inclusion of Ferrocene (Fc) as an internal standard normalizes any reference electrode drift or uncompensated solvent resistance, ensuring the calculated potentials are absolute.

-

Preparation: Dissolve 1.0 mM of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) as the supporting electrolyte.

-

Cell Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

-

Deaeration: Purge the cell with ultra-high purity Argon for 15 minutes to eliminate dissolved oxygen (which causes parasitic reduction peaks).

-

Measurement: Sweep the potential at 50 mV/s from -2.5 V to +2.0 V. Record the onset oxidation ( Eoxonset ) and reduction ( Eredonset ) potentials.

-

Calibration: Spike the solution with 0.5 mM Ferrocene. Record the Fc/Fc+ redox couple.

-

Calculation: Derive empirical energies using the equations:

-

EHOMO=−e(Eoxonset−E1/2Fc/Fc++4.8)

-

ELUMO=−e(Eredonset−E1/2Fc/Fc++4.8)

-

Caption: Integrated computational and experimental workflow for validating triazole electronic properties.

Pharmacological Applications & Target Interactions

In drug development, the validated electronic properties of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole dictate its behavior within biological systems.

Metalloenzyme Inhibition: The high electron density localized on the N1/N2 atoms makes this fragment an exceptional ligand for transition metals[2]. In the context of Cytochrome P450 (CYP) inhibitors (e.g., antifungal agents targeting CYP51), the triazole nitrogen directly coordinates with the heme iron (Fe 2+ /Fe 3+ ).

Simultaneously, the cyclopropyl group acts as a hydrophobic shield. Due to its specific geometry, it perfectly occupies small, lipophilic accessory pockets adjacent to the heme active site, displacing high-energy water molecules and driving the binding affinity through the hydrophobic effect.

Caption: Mechanistic pathway of metalloenzyme inhibition driven by the triazole's stereoelectronic features.

References

-

ChemSrc. "1432681-21-4_4-cyclopropyl-3-methyl-4H-1,2,4-triazole Physical and Chemical Properties." ChemSrc. Available at: [Link]

-

ResearchGate. "DFT and experimental investigation of a novel 1,2,4-triazole derivative." ResearchGate. Available at: [Link]

-

ACS Publications. "Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of Triazole to Copper(II)." The Journal of Physical Chemistry A. Available at: [Link]

Sources

- 1. 1432681-21-4_4-cyclopropyl-3-methyl-4H-1,2,4-triazoleCAS号:1432681-21-4_4-cyclopropyl-3-methyl-4H-1,2,4-triazole【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-环丙基-4H-1,2,4-三唑 | 4-Cyclopropyl-4H-1,2,4-triazole | 36175-35-6 - 乐研试剂 [leyan.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Pharmacokinetic properties of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of 4-Cyclopropyl-3-methyl-4H-1,2,4-triazole Derivatives

Foreword: The Strategic Imperative of Pharmacokinetic Profiling

In modern drug discovery and development, the principle of "fail early, fail cheap" is paramount. A compound's journey from a promising hit to a viable clinical candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous successful drugs, particularly in the antifungal and antiviral arenas.[1] The introduction of specific substituents, such as the 4-cyclopropyl and 3-methyl groups, is a deliberate chemical strategy aimed at optimizing potency, selectivity, and metabolic stability.[2] The cyclopropyl moiety, in particular, is often employed to enhance metabolic robustness and introduce conformational constraints.[3] This guide provides a comprehensive framework for researchers and drug development professionals to understand, evaluate, and optimize the pharmacokinetic profile of novel 4-cyclopropyl-3-methyl-4H-1,2,4-triazole derivatives. We will move beyond mere protocol recitation to explore the causal relationships between molecular structure, experimental design, and in vivo outcomes.

Foundational Principles: Linking Physicochemical Properties to In Vivo Behavior

The journey of a drug through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is fundamentally governed by its physicochemical properties. For our target scaffold, several parameters are critical.

-

Lipophilicity (LogP/LogD): This parameter dictates a compound's partitioning between aqueous and lipid environments, influencing everything from membrane permeability to plasma protein binding. The cyclopropyl group generally increases lipophilicity, which can enhance absorption but may also increase metabolic susceptibility and non-specific binding if not properly balanced.

-

Aqueous Solubility: Adequate solubility is a prerequisite for absorption. Poor solubility can lead to low and erratic oral bioavailability, posing a significant development hurdle. The polymorphic form of a compound can substantially affect its solubility and, consequently, its efficacy and stability.[4]

-

Ionization State (pKa): The 1,2,4-triazole ring is weakly basic. The ionization state at physiological pH (around 7.4) affects solubility, permeability, and interaction with biological targets.

These core properties are the first line of investigation, often predicted using computational tools before synthesis and then confirmed experimentally.

Table 1: Illustrative Physicochemical Properties for a Hypothetical Series

| Compound ID | R-Group Modification | LogD (pH 7.4) | Kinetic Solubility (µM) | Predicted Caco-2 Permeability (10⁻⁶ cm/s) |

| TCD-001 | -H | 2.1 | 75 | 15.2 |

| TCD-002 | -F (phenyl ring) | 2.3 | 60 | 16.8 |

| TCD-003 | -OH (phenyl ring) | 1.5 | 150 | 8.5 |

| TCD-004 | -CN (phenyl ring) | 1.9 | 90 | 12.1 |

Note: Data is illustrative and intended for comparative purposes.

Absorption: The Gateway to Systemic Exposure

For most applications, oral administration is the preferred route. Therefore, achieving adequate oral bioavailability is a key objective. Bioavailability is a function of both absorption (how much gets through the gut wall) and first-pass metabolism (how much is eliminated by the liver before reaching systemic circulation).

Experimental Workflow for Assessing Absorption

A tiered approach, from in silico prediction to in vivo studies, is the most efficient strategy.

-

In Silico Prediction: Web-based tools like SwissADME provide rapid, initial assessments of ADME properties, including predicted gastrointestinal absorption and blood-brain barrier penetration.[5][6] This helps prioritize which synthesized compounds to advance.

-

In Vitro Permeability Assays: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption. These cells form a monolayer that mimics the intestinal epithelium.

-

In Vivo Pharmacokinetic Studies: The definitive measure of oral bioavailability is obtained by comparing the Area Under the Curve (AUC) of plasma concentration versus time following oral (PO) and intravenous (IV) administration in an animal model, typically rats or mice.[7]

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine key PK parameters including clearance, volume of distribution, half-life, and absolute oral bioavailability.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

IV Group: Administer the compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.

-

PO Group: Administer the compound (e.g., 10 mg/kg) dissolved or suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a peripheral vein at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: PK parameters are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Causality: The IV dose is critical as it provides the benchmark for 100% systemic availability. Without it, one cannot distinguish between poor absorption and high first-pass metabolism as the cause of low oral exposure.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. Two key parameters define this process: Plasma Protein Binding (PPB) and the Volume of Distribution (Vd).

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[8] Triazole antifungals, for instance, exhibit a wide range of PPB, from low (fluconazole, ~12%) to very high (itraconazole, >99%).[9] High binding can limit efficacy and complicates PK/PD relationships. The primary binding proteins are human serum albumin (HSA) and α1-acid glycoprotein (AAG).[9][10]

Protocol: Rapid Equilibrium Dialysis (RED) for PPB

-

Preparation: A RED device consists of two chambers separated by a semi-permeable membrane. Add rat (or human) plasma spiked with the test compound to one chamber.

-

Incubation: Add buffer to the other chamber and incubate the sealed plate at 37°C until equilibrium is reached (typically 4-6 hours).

-

Analysis: Measure the concentration of the compound in both the plasma and buffer chambers via LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: The Biotransformation Engine

Metabolism is the body's process of converting foreign compounds into more water-soluble, easily excretable metabolites. This is a critical liability for many drug candidates. The 1,2,4-triazole core is generally metabolically stable, but its substituents are not.[7]

-

Key Metabolic Sites: For 4-cyclopropyl-3-methyl-4H-1,2,4-triazole derivatives, the primary sites of metabolic attack are likely the cyclopropyl ring and the methyl group .

-

Cyclopropyl Metabolism: While often used to block metabolism, the cyclopropyl ring itself can be a substrate for CYP-mediated oxidation, which can lead to hydroxylation or even ring-opening, potentially forming reactive metabolites.[3]

-

Enzyme Systems: Metabolism is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. For triazole-based antifungals, a key consideration is their potential to inhibit CYP enzymes (like CYP3A4 or CYP2C9), leading to drug-drug interactions (DDIs).[11]

Visualizing the Process: A General PK/PD Workflow

Caption: A typical workflow for assessing the pharmacokinetic properties of a new chemical entity.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (Clint) of a compound by Phase I enzymes.

-

Reagents: Liver microsomes (human or rat), NADPH (cofactor), test compound, and a positive control (e.g., testosterone).

-

Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes in a buffer at 37°C.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Time Points: Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Calculation: Plot the natural log of the percent remaining versus time. The slope of this line gives the rate constant (k), which is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Causality: Using hepatocytes in addition to microsomes provides a more comprehensive view, as they contain both Phase I and Phase II enzymes and reflect cellular uptake processes.[12] Discrepancies between microsomal and hepatocyte data can indicate the involvement of non-CYP enzymes or transport phenomena.

Potential Metabolic Pathways

Caption: Potential metabolic pathways for the 4-cyclopropyl-3-methyl-4H-1,2,4-triazole scaffold.

Excretion: The Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body, primarily via the kidneys (urine) or the liver (bile/feces). The total systemic clearance (CL) is a measure of the efficiency of this process. It is a critical parameter calculated from the IV PK study.

Integrating Pharmacokinetics with Pharmacodynamics (PK/PD)

Ultimately, the goal is to understand how the ADME profile affects the drug's therapeutic action. For antimicrobial agents like many triazoles, the ratio of the free drug's 24-hour AUC to the Minimum Inhibitory Concentration (AUC/MIC) is often the key predictor of efficacy.[8][13] An AUC/MIC ratio of 20 to 25 has been shown to be predictive of treatment success for many triazole antifungals.[8][13] A compound with a short half-life might require more frequent dosing to maintain a therapeutic concentration, whereas a compound with a longer half-life might allow for once-daily dosing.

Conclusion and Strategic Outlook

The pharmacokinetic profile of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole derivatives is a complex interplay of their inherent physicochemical properties and their interactions with biological systems. A systematic, multi-tiered evaluation approach, from early in silico and in vitro ADME assays to definitive in vivo studies, is essential for successful drug development.[11][14] Understanding the metabolic liabilities, particularly around the cyclopropyl and methyl groups, is crucial for guiding medicinal chemistry efforts to optimize for stability while retaining potency. By grounding experimental design in a deep understanding of the underlying scientific principles, research teams can de-risk their projects and increase the probability of advancing robust, effective, and safe candidates to the clinic.

References

- Probing the Molecular Interaction of Triazole Fungicides with Human Serum Albumin by Multispectroscopic Techniques and Molecular Modeling. Journal of Agricultural and Food Chemistry.

- Protein binding of itraconazole and fluconazole in patients with chronic renal failure. PubMed.

- In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. PMC.

- Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Moroccan Journal of Chemistry.

- In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. PubMed.

- In vivo pharmacokinetics and in vitro antifungal activity of iodiconazole, a new triazole, determined by microdialysis sampling. PubMed.

- A Comparative Guide to the In Vitro and In Vivo Stability of 1,2,3-Triazole Deriv

- Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Chemistry.

- Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase. PMC.

- Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Bentham Science.

- An insight on medicinal

- Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole deriv

- In Vitro ADME Assays and Services.

- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- In vitro disposition profiling of heterocyclic compounds. PubMed.

- In vitro ADME drug discovery services. Symeres.

- Metabolism of cyclopropyl groups. Hypha Discovery.

- In Vitro ADME Assays. Concept Life Sciences.

- Residues Assessments for Triazole Derivative Metabolites. Health and Safety Executive.

- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.

- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. Life Chemicals.

- Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. asianpubs.org [asianpubs.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein binding of itraconazole and fluconazole in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. criver.com [criver.com]

- 12. In vitro disposition profiling of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro ADME Assays [conceptlifesciences.com]

Scalable Synthesis Protocol for 4-Cyclopropyl-3-methyl-4H-1,2,4-triazole: A Regiospecific One-Pot Approach

Executive Summary

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, frequently utilized to improve metabolic stability, enhance hydrogen-bonding interactions, and serve as a bioisostere for amides and esters. Synthesizing unsymmetrically substituted 3,4-dialkyl-4H-1,2,4-triazoles—such as 4-cyclopropyl-3-methyl-4H-1,2,4-triazole —presents a regiochemical challenge. Traditional methods often rely on harsh oxidants or result in mixtures of regioisomers.

To address this, the following protocol details a highly scalable, regiospecific, one-pot (two-stage) synthesis. By leveraging the differential nucleophilicity of acylhydrazines and utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a highly electrophilic one-carbon synthon, this methodology ensures absolute regiocontrol and eliminates the need for hazardous azide or phosphorus-based reagents .

Mechanistic Rationale & Causality

This protocol is designed as a self-validating system where the chemical causality dictates the operational workflow. The synthesis proceeds via three distinct mechanistic phases:

-

Regioselective Condensation: Acetic hydrazide reacts with DMF-DMA. The terminal amine of the hydrazide is significantly more nucleophilic than the internal amide nitrogen. This drives a regioselective condensation, expelling two equivalents of methanol to yield the intermediate N'-((dimethylamino)methylene)acetohydrazide.

-

Transamination: Upon the addition of cyclopropylamine, an amine exchange occurs. The primary aliphatic amine displaces the secondary dimethylamine group. Crucial Insight: Dimethylamine is volatile and its expulsion drives the equilibrium of this transamination forward.

-

Acid-Catalyzed Cyclodehydration: Glacial acetic acid is introduced as both the solvent and the catalyst. The acid protonates the acetyl oxygen, increasing the electrophilicity of the carbonyl carbon. The secondary nitrogen of the newly formed cyclopropylamino group attacks the carbonyl, followed by the elimination of water to aromatize the 1,2,4-triazole ring.

Fig 1: Regiospecific mechanistic pathway for 4-cyclopropyl-3-methyl-4H-1,2,4-triazole synthesis.

Reagent Stoichiometry and Data Presentation

To ensure a scalable and reproducible workflow, all quantitative reagent data is standardized to a 100 mmol scale. A slight excess of DMF-DMA and cyclopropylamine is utilized to drive intermediate formations to completion.

Table 1: Stoichiometry and Reagent Quantities (100 mmol Scale)

| Reagent | MW ( g/mol ) | Eq. | Amount | Operational Role |

| Acetic Hydrazide | 74.08 | 1.00 | 7.41 g | Starting Material (C3 source) |

| DMF-DMA | 119.16 | 1.10 | 13.11 g | C5 Synthon / Electrophile |

| Toluene | 92.14 | - | 50 mL | Reaction Solvent (Stage 1) |

| Cyclopropylamine | 57.10 | 1.15 | 6.57 g | N4 Source / Nucleophile |

| Glacial Acetic Acid | 60.05 | - | 50 mL | Solvent & Acid Catalyst (Stage 2) |

Experimental Workflow & Protocol

The following methodology relies on integrated In-Process Controls (IPCs) to validate each stage before proceeding, ensuring a self-correcting and high-yield process .

Stage 1: Formation of the Enamine Intermediate

-

Reactor Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Charge: Add acetic hydrazide (7.41 g, 100 mmol) and toluene (50 mL) to the flask. Stir to create a suspension.

-

Electrophile Addition: Add DMF-DMA (13.11 g, 110 mmol) dropwise at room temperature.

-

Heating: Heat the mixture to 50 °C for 2 hours. The suspension will gradually clear as the highly soluble N'-((dimethylamino)methylene)acetohydrazide intermediate forms.

-

IPC 1 (Validation): Analyze an aliquot via LC-MS or TLC (DCM:MeOH 9:1). Proceed only when acetic hydrazide is completely consumed.

-

Solvent Swap (Critical Step): Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C) to remove toluene, generated methanol, and unreacted DMF-DMA. Causality: Removing methanol prevents the reverse reaction, and removing residual DMF-DMA prevents competitive side reactions with cyclopropylamine in the next step.

Stage 2: Transamination and Cyclodehydration

-

Acidification: Dissolve the resulting viscous oil (Intermediate 1) in glacial acetic acid (50 mL). Cool the flask to 10 °C using an ice bath.

-

Nucleophile Addition: Slowly add cyclopropylamine (6.57 g, 110 mmol) dropwise. Causality: Cyclopropylamine is highly volatile (bp 49–50 °C). The acid-base neutralization with acetic acid is highly exothermic; slow addition to a cooled solution prevents evaporative loss of the amine.

-

Cyclization: Replace the reflux condenser, flush with nitrogen, and heat the reaction mixture to 90 °C for 4 to 6 hours.

-

IPC 2 (Validation): Monitor via LC-MS. The mass of Intermediate 2 ( m/z 142) should transition completely to the target triazole ( m/z 124).

-

Quench & Workup: Cool the mixture to room temperature. Concentrate the acetic acid under vacuum. Dilute the residue with ethyl acetate (100 mL) and slowly neutralize with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

-

Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 50 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and heptane to yield pure 4-cyclopropyl-3-methyl-4H-1,2,4-triazole as an off-white crystalline solid.

Fig 2: Scalable one-pot, two-stage experimental workflow with integrated in-process controls.

Analytical Validation

A self-validating protocol requires rigorous analytical confirmation. The following spectroscopic markers definitively confirm the regiochemistry and identity of the synthesized 4-cyclopropyl-3-methyl-4H-1,2,4-triazole.

Table 2: Analytical Validation Markers

| Analytical Method | Target Signal / Marker | Diagnostic Significance |

| 1 H NMR (CDCl 3 ) | δ 8.25 ppm (s, 1H) | Confirms the isolated C5-H proton of the triazole ring. |

| 1 H NMR (CDCl 3 ) | δ 3.20 ppm (m, 1H) | Confirms the N-CH proton of the cyclopropyl group. |

| 1 H NMR (CDCl 3 ) | δ 2.45 ppm (s, 3H) | Confirms the C3-CH 3 methyl group. |

| 1 H NMR (CDCl 3 ) | δ 1.05 - 1.20 ppm (m, 4H) | Confirms the two CH 2 groups of the cyclopropyl ring. |

| LC-MS (ESI+) | m/z 124.1[M+H] + | Confirms the exact mass of the target compound (MW = 123.15). |

References

-

Stocks, M. J.; Cheshire, D. R.; Reynolds, R. "Efficient and Regiospecific One-Pot Synthesis of Substituted 1,2,4-Triazoles." Organic Letters, 2004, 6(17), 2969-2971. URL:[Link]

-

Bechara, W. S.; Khazhieva, I. S.; Rodriguez, E.; Charette, A. B. "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 2015, 17(5), 1184-1187. URL:[Link]

Step-by-step preparation of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole from precursors

An Application Note and Protocol for the Synthesis of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole

Introduction: The Significance of the 4-Substituted-1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and its ability to engage in a wide range of biological interactions.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.[1][3] The strategic introduction of substituents onto the triazole core allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its efficacy and target specificity.

The cyclopropyl group, a small, strained carbocycle, is a "bioisostere" often used to replace larger or more flexible groups in drug design. Its rigid conformation can lock a molecule into a bioactive conformation, improving binding affinity to target receptors. The N-cyclopropylation of heterocyclic compounds, therefore, represents a critical synthetic transformation in the development of novel therapeutic agents.

This document provides a detailed protocol for the synthesis of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, a key intermediate for more complex molecular architectures. The presented methodology is based on a modern and efficient copper-catalyzed cross-coupling reaction, which offers significant advantages over traditional methods like the Ullmann condensation that often require harsh conditions.[4][5] We will detail a robust procedure utilizing cyclopropylboronic acid as the cyclopropyl source, a method adapted from the principles of Chan-Lam cross-coupling.[6]

Overall Synthetic Strategy

The synthesis is a one-step N-cyclopropylation of the commercially available precursor, 3-methyl-4H-1,2,4-triazole. The core of this protocol is the formation of a carbon-nitrogen bond between the N4 position of the triazole ring and the cyclopropyl group, mediated by a copper catalyst.

Caption: Synthetic workflow for 4-cyclopropyl-3-methyl-4H-1,2,4-triazole.

Mechanistic Insight: The Chan-Lam Catalytic Cycle

The copper-catalyzed N-arylation (and by extension, N-alkylation with boronic acids) is proposed to proceed through a catalytic cycle involving a Cu(II)/Cu(III) or a Cu(I)/Cu(III) redox couple, although the precise mechanism can vary. The generally accepted pathway involves the coordination of the nucleophile (the triazole) and the boronic acid to the copper center, followed by a key reductive elimination step that forms the desired C-N bond.

Caption: Proposed mechanism for copper-catalyzed N-cyclopropylation.

Materials and Equipment

| Reagent / Material | Grade | Supplier | Notes |

| 3-methyl-4H-1,2,4-triazole | ≥98% | Standard chemical supplier | Store in a desiccator. |

| Cyclopropylboronic acid | ≥97% | Standard chemical supplier | Can be hygroscopic. |

| Copper(II) Acetate (Cu(OAc)₂) | Anhydrous, ≥98% | Standard chemical supplier | Pre-catalyst. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Standard chemical supplier | Used as the base. |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Standard chemical supplier | Reaction solvent. |

| Dichloromethane (DCM) | ACS Grade | Standard chemical supplier | For extraction. |

| Saturated aq. NH₄Cl | N/A | Prepared in-house | For work-up. |

| Saturated aq. NaCl (Brine) | N/A | Prepared in-house | For work-up. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard chemical supplier | Drying agent. |

| Silica Gel | 230-400 mesh | Standard chemical supplier | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Standard chemical supplier | Eluent for chromatography. |

| Hexanes | HPLC Grade | Standard chemical supplier | Eluent for chromatography. |

| Round-bottom flask | 50 mL | Standard lab supplier | With magnetic stir bar. |

| Reflux Condenser | Standard | Standard lab supplier | |

| Inert Gas Line | Nitrogen or Argon | N/A | |

| Heating Mantle/Oil Bath | Standard | Standard lab supplier | With temperature control. |

Experimental Protocol

This protocol is adapted for a 1.0 mmol scale synthesis. All glassware should be oven-dried before use to ensure anhydrous conditions.

Step 1: Reaction Setup

-

To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4H-1,2,4-triazole (83.1 mg, 1.0 mmol, 1.0 equiv.).

-

Add cyclopropylboronic acid (128.7 mg, 1.5 mmol, 1.5 equiv.).

-

Add copper(II) acetate (18.2 mg, 0.1 mmol, 0.1 equiv.).

-

Add anhydrous sodium carbonate (212.0 mg, 2.0 mmol, 2.0 equiv.).

-

The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and back-filling three times.

-

Scientist's Note (Expertise): An inert atmosphere is crucial to prevent the oxidation of any potential Cu(I) species formed in the catalytic cycle and to avoid side reactions involving atmospheric moisture, which can decompose the boronic acid. The use of a slight excess of boronic acid (1.5 equiv.) helps drive the reaction to completion. Sodium carbonate is a mild base sufficient to facilitate the deprotonation of the triazole, a necessary step for its coordination to the copper center.[6]

-

Step 2: Reaction Execution

-

Using a syringe, add anhydrous 1,2-dichloroethane (DCE) (10 mL) to the flask.

-

Lower the flask into a pre-heated oil bath or heating mantle set to 80 °C .

-

Stir the reaction mixture vigorously at this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Scientist's Note (Trustworthiness): Monitoring the reaction by TLC is a self-validating step. A typical mobile phase would be 50:50 Ethyl Acetate:Hexanes. The disappearance of the starting 3-methyl-4H-1,2,4-triazole spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Step 3: Work-up and Extraction

-

Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the inorganic base and copper salts. Wash the pad with dichloromethane (DCM, ~20 mL).

-

Combine the organic filtrates in a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Scientist's Note (Rationale): The NH₄Cl wash is effective at removing residual copper salts by forming water-soluble copper-ammonia complexes. The final brine wash helps to remove bulk water from the organic layer before the drying step, improving the efficiency of the drying agent.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (dry loading is preferred for better separation).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions based on TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 4-cyclopropyl-3-methyl-4H-1,2,4-triazole as a white solid or colorless oil.

Data Summary and Characterization

| Parameter | Value |

| Starting Material | 3-methyl-4H-1,2,4-triazole (1.0 mmol) |

| Key Reagents | Cyclopropylboronic acid (1.5 equiv.), Cu(OAc)₂ (0.1 equiv.) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 80 °C |

| Typical Reaction Time | 12-24 hours |

| Expected Yield | 75-90% |

| Appearance | White solid or colorless oil |

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ ~8.2 (s, 1H, H-5), 3.4-3.5 (m, 1H, CH-cyclopropyl), 2.5 (s, 3H, CH₃), 1.1-1.2 (m, 2H, CH₂-cyclopropyl), 0.9-1.0 (m, 2H, CH₂-cyclopropyl).

-

¹³C NMR (101 MHz, CDCl₃): δ ~152.0 (C-3), 143.0 (C-5), 28.0 (CH-cyclopropyl), 13.5 (CH₃), 6.0 (CH₂-cyclopropyl).

-

Mass Spec (ESI+): m/z calculated for C₆H₁₀N₃ [M+H]⁺: 124.0875; found: 124.0870.

Safety and Handling

-

1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and suspected carcinogens. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Copper(II) Acetate: Harmful if swallowed and an irritant. Avoid inhalation of dust.

-

Cyclopropylboronic Acid: Can be an irritant. Avoid contact with skin and eyes.

-

The reaction should be conducted with appropriate engineering controls (fume hood) and safety measures in place.

References

-

Deb, M., Singh, H., Manhas, D., Nandi, U., Guru, S. K., & Das, P. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(9), 1123-1131. [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

-

Fadhil Hamzah, B., & Mohammed, A. T. (2025). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Advanced Journal of Chemistry, Section A, 8(1), 65-79. [Link]

-

Çalışkan, E., & Tpb, A. (2023). Synthesis of 1,2,4 triazole compounds. ISRES Journal of Scientific Reports, 2(1), 1-22. [Link]

-

Li, Y., Zhang, J., Wang, H., Wang, W., & Li, Y. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1188812. [Link]

-